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molecular formula C14H14O2S B374298 {2-[(4-Methoxyphenyl)sulfanyl]phenyl}methanol

{2-[(4-Methoxyphenyl)sulfanyl]phenyl}methanol

Cat. No. B374298
M. Wt: 246.33g/mol
InChI Key: OCLOSVWSMAAMMF-UHFFFAOYSA-N
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Patent
US06303612B1

Procedure details

A mixture of a 60% solution of Na bis-(2-methoxyethoxy)aluminum hydride (85.0 g) and toluene (120 ml) was added dropwise during 1 h to a stirred suspension of 2-(4-methoxyphenylsulfanyl)benzoic acid (33.4 g, 0.128 mol) in toluene (270 ml) under nitrogen atmosphere. Temperature of the reaction mixture was allowed to reach 50° C., then the mixture was cooled down to 20° C. and the mixture was stirred for 5 h. Then a 10% solution of sodium hydroxide (50 ml) was added, the toluene layer was separated and successively washed with a 5% solution of sulfuric acid (50 ml) and water (2×50 ml). An oily residue after evaporation of toluene (31.2 g, 99.2%) was used for the next step without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na bis-(2-methoxyethoxy)aluminum hydride
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12](O)=[O:13])=[CH:5][CH:4]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[CH2:12][OH:13])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na bis-(2-methoxyethoxy)aluminum hydride
Quantity
85 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
33.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)SC1=C(C(=O)O)C=CC=C1
Name
Quantity
270 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach 50° C.
CUSTOM
Type
CUSTOM
Details
the toluene layer was separated
WASH
Type
WASH
Details
successively washed with a 5% solution of sulfuric acid (50 ml) and water (2×50 ml)
CUSTOM
Type
CUSTOM
Details
An oily residue after evaporation of toluene (31.2 g, 99.2%)
CUSTOM
Type
CUSTOM
Details
was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC1=CC=C(C=C1)SC1=C(CO)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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